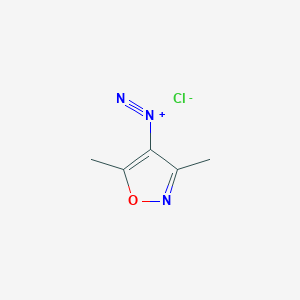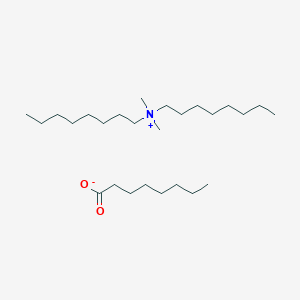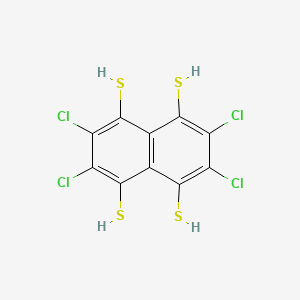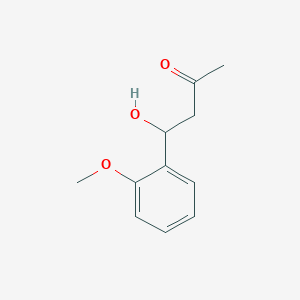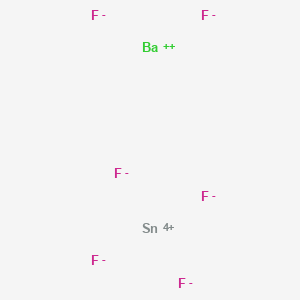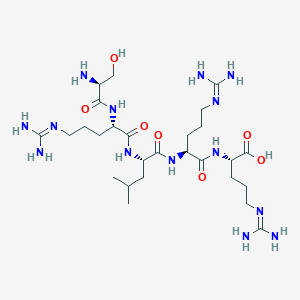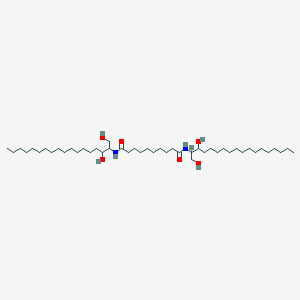
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two long-chain hydrocarbon tails and a central diamide linkage, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide typically involves the reaction of decanediamine with 1,3-dihydroxyoctadecan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diamide linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The final product is purified using techniques like crystallization, filtration, and chromatography to remove any impurities and achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the diamide linkage.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the diamide linkage can yield amines or alcohols.
Scientific Research Applications
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and bioactive compounds.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of N1,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide involves its interaction with molecular targets and pathways in biological systems. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
N~1~,N~10~-Bis(1,3-dihydroxyoctadecan-2-yl)decanediamide can be compared with other similar compounds, such as:
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide: Similar structure but with a different central linkage.
N-(1,3-dihydroxyoctadecan-2-yl)pentacosanamide: Contains a longer hydrocarbon chain, affecting its physicochemical properties.
Ceramides: A class of compounds with similar amphiphilic properties, widely studied for their role in skin barrier function and cell signaling.
Properties
CAS No. |
397247-96-0 |
|---|---|
Molecular Formula |
C46H92N2O6 |
Molecular Weight |
769.2 g/mol |
IUPAC Name |
N,N'-bis(1,3-dihydroxyoctadecan-2-yl)decanediamide |
InChI |
InChI=1S/C46H92N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-43(51)41(39-49)47-45(53)37-33-29-25-26-30-34-38-46(54)48-42(40-50)44(52)36-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h41-44,49-52H,3-40H2,1-2H3,(H,47,53)(H,48,54) |
InChI Key |
NKCSRXQERCIXFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
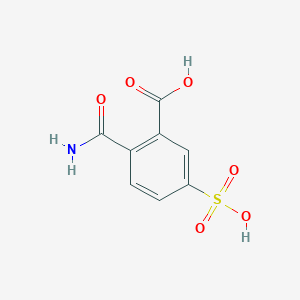
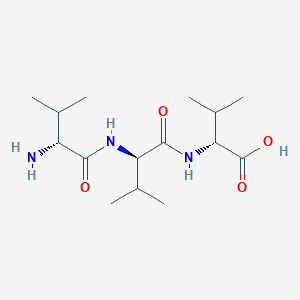
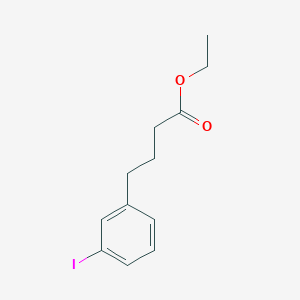
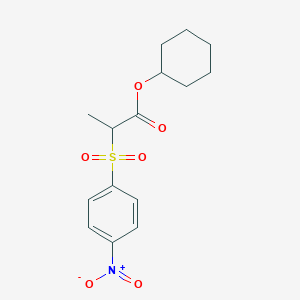
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

